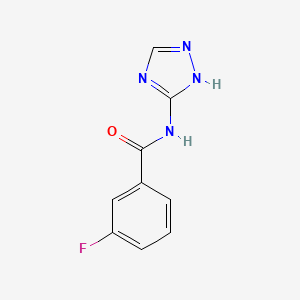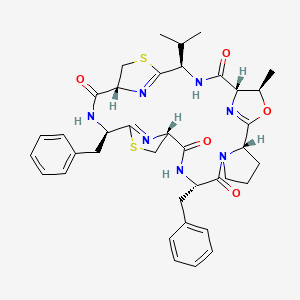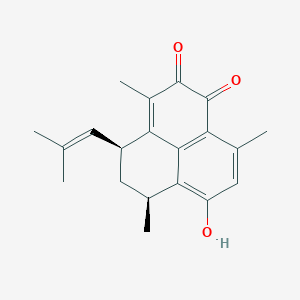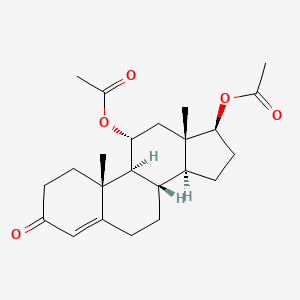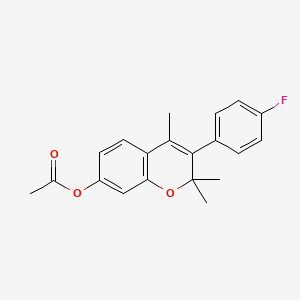
2,2,4-Trimethyl-3-(4-fluorophenyl)-2H-1-benzopyran-7-ol acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4-trimethyl-3-(4-fluorophenyl)-2H-1-benzopyran-7-ol acetate is a member of the class of chromenes that is 2H-1-benzopyran-7-ol acetate substituted by methyl groups at positions 2, 2 and 4 and a 4-fluorophenyl group at position 3 respectively. It is a member of monofluorobenzenes, an acetate ester and a member of chromenes.
Applications De Recherche Scientifique
Enantioselective Assays and Kinetic Studies
One application of compounds similar to 2,2,4-Trimethyl-3-(4-fluorophenyl)-2H-1-benzopyran-7-ol acetate is in enantioselective assays. These assays involve the kinetic resolution of chiral alkyl acetates, demonstrating the potential of such compounds in understanding and measuring the activities of lipases and other enzymes (Klein & Reymond, 1999).
Synthesis Processes and Intermediates
These compounds serve as key intermediates in the synthesis of other complex molecules. For instance, they play a role in the synthesis process of certain pharmacologically active compounds, showcasing their importance in medicinal chemistry (Chen Xin-zhi, 2007).
Chemical Reaction Studies
Studies also focus on the reactions of these compounds under various conditions, providing insights into their chemical behavior and potential applications in creating new chemical entities (Tripathi, Khan & Taneja, 2003).
Vitamin E Chemistry
Another area of research involves the study of reactions related to vitamin E chemistry, where compounds like 2,2,4-Trimethyl-3-(4-fluorophenyl)-2H-1-benzopyran-7-ol acetate play a role in understanding complex biochemical pathways (Rosenau & Kosma, 2001).
Potential in Antiarrhythmic Treatments
Additionally, derivatives of benzopyran compounds have been studied for their potential application in the treatment of arrhythmias related to ischemia-reperfusion injury, indicating a therapeutic application in cardiovascular medicine (Koini et al., 2009).
Synthesis of Organic Compounds
The compound is involved in reactions leading to the synthesis of various organic compounds, which can be crucial in the development of new drugs or materials (Bojilova et al., 1992).
Propriétés
Numéro CAS |
5218-91-7 |
|---|---|
Nom du produit |
2,2,4-Trimethyl-3-(4-fluorophenyl)-2H-1-benzopyran-7-ol acetate |
Formule moléculaire |
C20H19FO3 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
[3-(4-fluorophenyl)-2,2,4-trimethylchromen-7-yl] acetate |
InChI |
InChI=1S/C20H19FO3/c1-12-17-10-9-16(23-13(2)22)11-18(17)24-20(3,4)19(12)14-5-7-15(21)8-6-14/h5-11H,1-4H3 |
Clé InChI |
HAPOCDJXLNLUQM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(OC2=C1C=CC(=C2)OC(=O)C)(C)C)C3=CC=C(C=C3)F |
SMILES canonique |
CC1=C(C(OC2=C1C=CC(=C2)OC(=O)C)(C)C)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



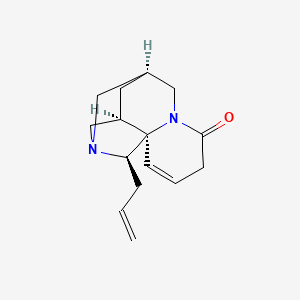
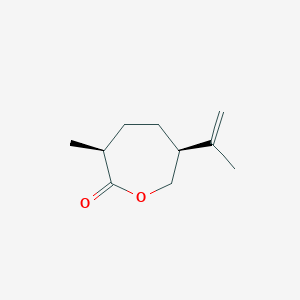
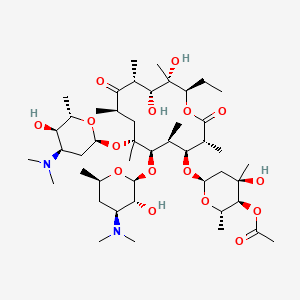
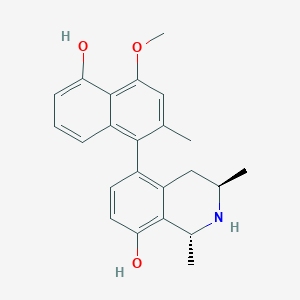
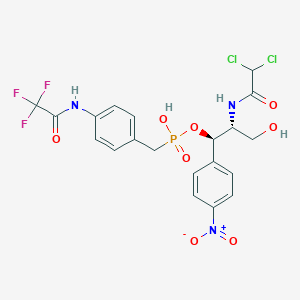
![(1R,9S,13Z)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,11-trien-5-one](/img/structure/B1200841.png)
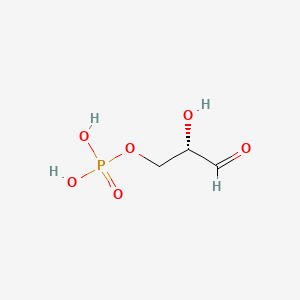
![[2-Amino-3-(4-hydroxy-phenyl)-propionylamino]-(1,3,4,5-tetrahydroxy-4-hydroxymethyl-piperidin-2-YL)-acetic acid butyl ester](/img/structure/B1200843.png)
![[2-[2-[2,4-Bis(diaminomethylideneazaniumyl)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-methylazanium;trisulfate](/img/structure/B1200844.png)
